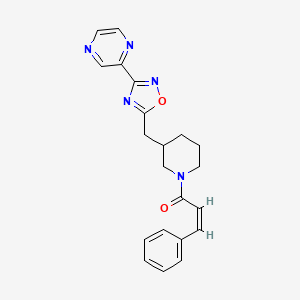

(Z)-3-phényl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)méthyl)pipéridin-1-yl)prop-2-én-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.

BenchChem offers high-quality (Z)-3-phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-phenyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé (Z)-3-phényl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)méthyl)pipéridin-1-yl)prop-2-én-1-one, également connu sous le nom de (2Z)-3-phényl-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]méthyl}pipéridin-1-yl)prop-2-én-1-one.

Activité antimicrobienne

Ce composé a montré un potentiel en tant qu’agent antimicrobien. La présence des parties pyrazine et oxadiazole est importante, car ces structures sont connues pour présenter des propriétés antimicrobiennes. La recherche a indiqué que les dérivés de la pyrazine et de l’oxadiazole peuvent inhiber la croissance de diverses souches bactériennes et fongiques, faisant de ce composé un candidat pour le développement de nouveaux médicaments antimicrobiens .

Agents antituberculeux

La structure du composé suggère qu’il pourrait être efficace contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose (TB). Les dérivés de la pyrazine sont déjà utilisés dans le traitement de la tuberculose, et l’ajout du cycle oxadiazole pourrait améliorer l’efficacité du composé. Des études ont montré que des composés similaires présentent une activité antituberculeuse significative, ce qui fait de ce composé un candidat prometteur pour des recherches supplémentaires dans ce domaine .

Propriétés anticancéreuses

La structure unique du composé, en particulier le cycle oxadiazole, a été associée à des propriétés anticancéreuses. Les dérivés de l’oxadiazole ont été étudiés pour leur capacité à inhiber la prolifération des cellules cancéreuses et à induire l’apoptose dans diverses lignées de cellules cancéreuses. Ce composé pourrait être étudié pour son potentiel à développer de nouvelles thérapies anticancéreuses .

Effets anti-inflammatoires

La recherche a montré que les composés contenant des cycles pyrazine et oxadiazole peuvent présenter des propriétés anti-inflammatoires. Ces composés peuvent inhiber la production de cytokines pro-inflammatoires et réduire l’inflammation dans divers modèles. Ce composé pourrait être étudié pour son utilisation potentielle dans le traitement des maladies inflammatoires .

Agents neuroprotecteurs

La structure du composé suggère qu’il pourrait avoir des effets neuroprotecteurs. Les dérivés de la pyrazine ont été étudiés pour leur capacité à protéger les neurones du stress oxydatif et de la neurodégénérescence. Ce composé pourrait être étudié pour son potentiel à développer des traitements pour les maladies neurodégénératives telles que la maladie d’Alzheimer et de Parkinson .

Activité antioxydante

La présence du cycle oxadiazole dans le composé suggère qu’il pourrait avoir des propriétés antioxydantes. Les dérivés de l’oxadiazole ont montré qu’ils piégeaient les radicaux libres et protégeaient les cellules des dommages oxydatifs. Ce composé pourrait être étudié pour son utilisation potentielle comme antioxydant dans diverses applications .

Applications antivirales

La structure du composé indique une activité antivirale potentielle. Les dérivés de la pyrazine et de l’oxadiazole ont été étudiés pour leur capacité à inhiber la réplication virale et à protéger les cellules des infections virales. Ce composé pourrait être étudié pour son potentiel à développer de nouveaux médicaments antiviraux .

Inhibition enzymatique

Le composé pourrait agir comme un inhibiteur enzymatique, ciblant en particulier les enzymes impliquées dans diverses maladies. Les cycles pyrazine et oxadiazole sont connus pour interagir avec les sites actifs des enzymes, inhibant leur activité. Ce composé pourrait être étudié pour son potentiel à développer des inhibiteurs enzymatiques à des fins thérapeutiques .

Ces applications mettent en évidence le potentiel diversifié du this compound dans la recherche scientifique. Chaque domaine offre des opportunités uniques pour une exploration et un développement plus poussés.

Propriétés

IUPAC Name |

(Z)-3-phenyl-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-20(9-8-16-5-2-1-3-6-16)26-12-4-7-17(15-26)13-19-24-21(25-28-19)18-14-22-10-11-23-18/h1-3,5-6,8-11,14,17H,4,7,12-13,15H2/b9-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDUFLIBMEPEM-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2547688.png)

![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2547696.png)

![3-(THIOPHEN-2-YL)-5-{1-[2-(TRIFLUOROMETHYL)BENZOYL]AZETIDIN-3-YL}-1,2,4-OXADIAZOLE](/img/structure/B2547699.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2547702.png)

![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2547703.png)

![N-(4-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2547707.png)

![3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2547709.png)